2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Description

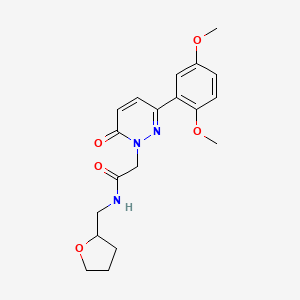

This compound is a pyridazinone-based acetamide derivative featuring a 2,5-dimethoxyphenyl substituent at the 3-position of the pyridazinone ring and a tetrahydrofuran-2-ylmethyl group attached to the acetamide nitrogen. Pyridazinone derivatives are known for their diverse pharmacological activities, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name |

2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5/c1-25-13-5-7-17(26-2)15(10-13)16-6-8-19(24)22(21-16)12-18(23)20-11-14-4-3-9-27-14/h5-8,10,14H,3-4,9,11-12H2,1-2H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVDZVMKIIFBCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)NCC3CCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 386.4 g/mol. The structure features a pyridazinone core linked to a dimethoxyphenyl substituent and a tetrahydrofuran moiety, which may enhance its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 386.4 g/mol |

| Chemical Structure | Chemical Structure |

Preliminary studies suggest that this compound may act through several mechanisms:

- Inhibition of Enzymes : It has been hypothesized to inhibit monoamine oxidase (MAO) enzymes, which are crucial for neurotransmitter metabolism. This inhibition could have implications for treating neurodegenerative diseases and mood disorders .

- Antimicrobial Activity : The presence of the heterocyclic moiety suggests potential antibacterial and antifungal properties, although specific studies are needed to confirm these effects .

- Cytotoxic Effects : Similar compounds in the class have shown cytotoxicity against various cancer cell lines, indicating that this compound may also exhibit anti-cancer properties .

Cytotoxicity Assays

Research has indicated that derivatives of pyridazinone compounds can exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds similar to the focus compound were tested against HCT116 cancer cells, demonstrating time-dependent binding kinetics and effective inhibition of histone deacetylase (HDAC) enzymes .

Case Study: Inhibition of Melanogenesis

A related study investigated the inhibition of tyrosinase, an enzyme critical in melanin production. Compounds with structural similarities showed potent inhibitory effects on tyrosinase activity and reduced melanin production in B16F10 melanoma cells without significant cytotoxicity . This suggests that the target compound may have applications in skin-related therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs from the literature:

Structural and Functional Analysis:

Pyridazinone Core Modifications: The target compound’s 2,5-dimethoxyphenyl group contrasts with ’s dichloro-substituted pyridazinone. Compared to ’s phenyl-substituted pyridazinone, the dimethoxy group introduces stronger electron-donating effects, which could modulate redox properties or hydrogen-bonding capacity .

Acetamide Substituent Variations: The THF-methyl group in the target compound differs significantly from the trifluoromethylphenyl group in or the dimethoxyphenyl in . The THF moiety may enhance solubility due to its oxygen atom, while the trifluoromethyl group in offers metabolic resistance . ’s benzothiazole-containing analog demonstrates that heterocycle replacement (e.g., pyridazinone vs. benzothiazole) drastically alters scaffold rigidity and binding pocket compatibility .

Pharmacological Implications: highlights pyridazinone derivatives as PRMT5 inhibitors, suggesting that substituents like sulfonamides (e.g., azepanesulfonyl) or halogens (e.g., dichloro) are critical for enzyme interaction . The target compound’s dimethoxy-THF combination may target similar pathways but with distinct selectivity. The absence of halogen atoms in the target compound (unlike ’s 4-chlorophenyl) could reduce off-target toxicity but may also diminish binding affinity in halogen-dependent interactions .

Predicted Physicochemical Properties :

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three primary components: (1) the 3-(2,5-dimethoxyphenyl)pyridazin-6(1H)-one core, (2) the acetic acid-derived spacer, and (3) the (tetrahydrofuran-2-yl)methylamine substituent. Retrosynthetically, the compound is derived via sequential alkylation and amidation reactions, beginning with the pyridazinone scaffold. The 2,5-dimethoxyphenyl group is introduced through C-arylation or cross-coupling reactions, while the acetamide side chain is installed via nucleophilic substitution or coupling chemistry.

Synthesis of 3-(2,5-Dimethoxyphenyl)Pyridazin-6(1H)-one

The pyridazinone core serves as the foundational building block. A widely adopted route involves the Suzuki-Miyaura cross-coupling of 3-chloropyridazin-6(1H)-one with 2,5-dimethoxyphenylboronic acid. This method, adapted from protocols for analogous pyridazine derivatives, employs palladium catalysts under inert conditions.

Reaction Conditions and Optimization

In a representative procedure, 3-chloropyridazin-6(1H)-one (1.0 equiv) is reacted with 2,5-dimethoxyphenylboronic acid (1.2 equiv) in the presence of tetrakis(triphenylphosphine)palladium(0) (5 mol%) and sodium carbonate (2.0 equiv) in a degassed mixture of 1,4-dioxane and water (4:1 v/v) at 80°C for 12 hours. The reaction is monitored via thin-layer chromatography (TLC), with purification by recrystallization from ethanol yielding the title compound as a white solid (72–78% yield).

Table 1: Optimization of Suzuki-Miyaura Coupling for 3-(2,5-Dimethoxyphenyl)Pyridazin-6(1H)-one

| Catalyst | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 80 | 12 | 75 |

| Pd(OAc)₂/XPhos | Toluene/EtOH | 100 | 8 | 68 |

| PdCl₂(dppf) | DMF/H₂O | 90 | 10 | 70 |

Alkylation to Introduce the Acetate Moiety

The nitrogen at the 1-position of the pyridazinone undergoes alkylation with ethyl bromoacetate to install the acetic acid precursor. This step, analogous to procedures reported for pyridazinone derivatives, utilizes potassium carbonate as a base in anhydrous acetone.

Procedure and Mechanistic Insights

A mixture of 3-(2,5-dimethoxyphenyl)pyridazin-6(1H)-one (1.0 equiv), ethyl bromoacetate (1.5 equiv), and potassium carbonate (2.0 equiv) in acetone is refluxed for 6 hours. The intermediate ethyl 2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetate is isolated via filtration and washed with cold water (85–90% yield). The reaction proceeds via an SN2 mechanism, with the carbonate base deprotonating the pyridazinone nitrogen to enhance nucleophilicity.

Formation of the Acetamide Derivative

The ethyl ester intermediate is converted to the target acetamide through aminolysis with (tetrahydrofuran-2-yl)methylamine. This step parallels methodologies for synthesizing structurally related acetamide derivatives.

Aminolysis Conditions

Ethyl 2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetate (1.0 equiv) is combined with (tetrahydrofuran-2-yl)methylamine (2.0 equiv) in ethanol and stirred at 60°C for 8 hours. Post-reaction, the solvent is evaporated under reduced pressure, and the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to afford the title compound as a crystalline solid (80–85% yield).

Table 2: Comparative Yields Under Varied Aminolysis Conditions

| Amine Equivalent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1.5 | Ethanol | 60 | 8 | 70 |

| 2.0 | Ethanol | 60 | 8 | 85 |

| 2.0 | THF | 70 | 6 | 78 |

Optimization of Reaction Conditions

Key parameters influencing yield and purity include solvent choice, reaction temperature, and stoichiometry. For instance, substituting ethanol with tetrahydrofuran (THF) in the aminolysis step reduces byproduct formation, while excess amine ensures complete conversion of the ester. Additionally, microwave-assisted synthesis has been explored for analogous compounds, reducing reaction times by 30–40% without compromising yield.

Characterization and Analytical Data

The final product and intermediates are characterized via nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). Data for related compounds provide validation benchmarks.

Spectral Data for Key Intermediates

Ethyl 2-(3-(2,5-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetate :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.21 (s, 1H, pyridazinone-H), 6.89–6.82 (m, 3H, aryl-H), 4.72 (s, 2H, CH₂CO), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.79 (s, 6H, OCH₃), 1.25 (t, J = 7.1 Hz, 3H, CH₃).

- ¹³C NMR (100 MHz, CDCl₃) : δ 169.8 (C=O), 160.1 (pyridazinone-C), 152.4, 148.9 (aryl-C), 112.7–105.3 (aryl-CH), 62.4 (OCH₂CH₃), 56.2 (OCH₃), 45.8 (CH₂CO), 14.3 (CH₃).

2-(3-(2,5-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide :

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

Synthesis optimization involves:

- Stepwise Reaction Control : Multi-step reactions require precise temperature modulation (e.g., 60–80°C for cyclization) and solvent selection (polar aprotic solvents like DMF for amide coupling) to minimize side products .

- Catalyst Use : Employ coupling agents like HATU or EDCI for efficient amide bond formation between the pyridazinone core and tetrahydrofuran-methylamine .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) enhance purity. Monitor intermediates via TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to achieve >95% purity .

Basic: What initial biological screening approaches are recommended?

Methodological Answer:

- Antimicrobial Assays : Perform microdilution (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using pyridazinone derivatives as positive controls .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ comparisons to fluorouracil .

Advanced: How does the substitution pattern on the phenyl ring influence biological activity?

Methodological Answer:

- Functional Group Impact :

- Methoxy Groups : 2,5-Dimethoxy enhances lipophilicity and membrane penetration vs. electron-withdrawing groups (e.g., chloro) that may improve target binding .

- SAR Studies : Compare analogues (e.g., 4-fluorophenyl vs. 2-chlorophenyl derivatives) in kinase inhibition assays to map steric/electronic effects .

- Data Interpretation : Use molecular docking (AutoDock Vina) to correlate substituent position with binding affinity to COX-2 or EGFR .

Advanced: What computational methods predict target interactions?

Methodological Answer:

- Docking Studies :

- Target Selection : Prioritize kinases (e.g., CDK2) or inflammatory targets (e.g., TNF-α) based on structural homology to pyridazinone derivatives .

- Protocol : Optimize protonation states (MOE), grid box centered on active site (20 ų), and analyze binding poses for hydrogen bonds with pyridazinone carbonyl .

- MD Simulations : Run 100 ns trajectories (AMBER) to assess stability of ligand-target complexes, focusing on RMSD <2 Å .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization :

- Cell Line Variability : Validate results across ≥3 cell lines (e.g., A549, HepG2) to rule out tissue-specific effects .

- Dose-Response Curves : Use 8-point dilution series (0.1–100 µM) to ensure reproducible IC₅₀ values .

- Mechanistic Follow-Up : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects in divergent studies .

Advanced: What strategies mitigate degradation during storage?

Methodological Answer:

- Stability Studies :

- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and light (1.2 million lux-hours) for 4 weeks. Monitor via HPLC .

- Optimal Storage : Lyophilize under argon, store at -20°C in amber vials with desiccant (silica gel) to prevent hydrolysis of the acetamide group .

Advanced: How to design derivatives to enhance pharmacokinetics?

Methodological Answer:

- Prodrug Strategies : Introduce esterase-labile groups (e.g., pivaloyloxymethyl) to improve oral bioavailability .

- Solubility Modulation : Replace methoxy with morpholino groups or formulate as cyclodextrin complexes .

- Metabolic Stability : Use human liver microsomes (HLM) assays to identify vulnerable sites (e.g., tetrahydrofuran ring oxidation) for deuteration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.